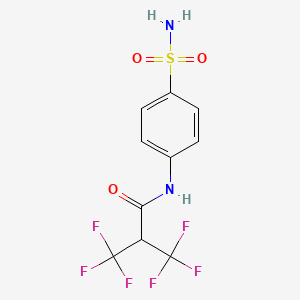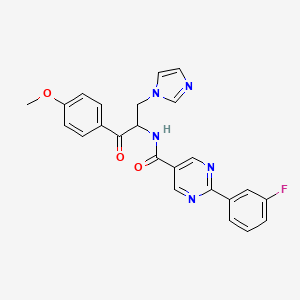
cGAS-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cGAS-IN-2: is a chemical compound known for its role as an inhibitor of cyclic GMP-AMP synthase (cGAS). Cyclic GMP-AMP synthase is an enzyme that plays a crucial role in the innate immune response by detecting cytosolic DNA and triggering the production of type I interferons. This compound is used in scientific research to study the cGAS pathway and its implications in various diseases, including autoimmune disorders and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cGAS-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as aromatic compounds and heterocycles, which are subjected to reactions like Friedel-Crafts acylation or Suzuki coupling.
Functional Group Introduction: Specific functional groups are introduced through reactions such as halogenation, nitration, and reduction.
Final Assembly: The final compound is assembled through condensation reactions, followed by purification using techniques like column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: cGAS-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
cGAS-IN-2 has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of cyclic GMP-AMP synthase inhibitors.
Biology: Employed in research on the cGAS-STING pathway and its role in the immune response.
Medicine: Investigated for its potential therapeutic applications in autoimmune diseases and cancer.
Industry: Utilized in the development of new drugs targeting the cGAS-STING pathway.
Mechanism of Action
cGAS-IN-2 exerts its effects by inhibiting the activity of cyclic GMP-AMP synthase. The compound binds to the active site of the enzyme, preventing it from catalyzing the synthesis of cyclic GMP-AMP. This inhibition blocks the downstream activation of the stimulator of interferon genes (STING) pathway, thereby reducing the production of type I interferons and other immune-modulatory genes .
Comparison with Similar Compounds
cGAS-IN-1: Another inhibitor of cyclic GMP-AMP synthase with a similar mechanism of action.
cGAS-IN-3: A more potent inhibitor with enhanced selectivity for cyclic GMP-AMP synthase.
STING Agonists: Compounds that activate the stimulator of interferon genes pathway, in contrast to the inhibitory action of cGAS-IN-2.
Uniqueness: this compound is unique due to its specific inhibition of cyclic GMP-AMP synthase, making it a valuable tool for studying the cGAS-STING pathway. Its selectivity and potency distinguish it from other inhibitors and agonists, providing researchers with a precise means of modulating the immune response .
Properties
Molecular Formula |
C16H18Cl2N2O2 |
|---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
1-[(1S,3R)-6,7-dichloro-1,3-dimethyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]-2-methoxyethanone |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-8-6-12-14(9(2)20(8)13(21)7-22-3)10-4-5-11(17)15(18)16(10)19-12/h4-5,8-9,19H,6-7H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
DSDHEJULZLPMMU-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C([C@@H](N1C(=O)COC)C)C3=C(N2)C(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1CC2=C(C(N1C(=O)COC)C)C3=C(N2)C(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


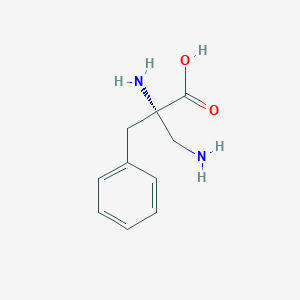
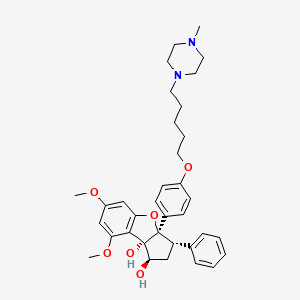
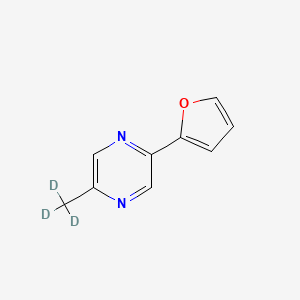
![1-[4-[5-(4-fluoro-3,5-dimethoxyphenyl)-4-methylpyridin-3-yl]phenyl]piperazine;dihydrochloride](/img/structure/B12363406.png)
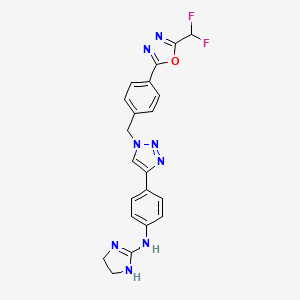
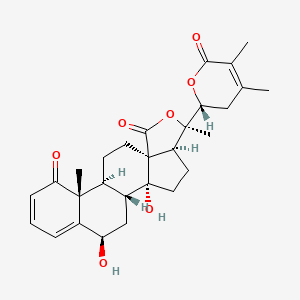

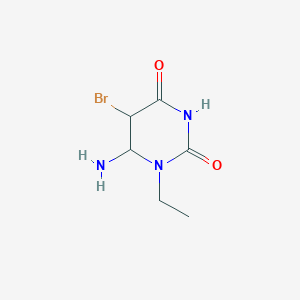
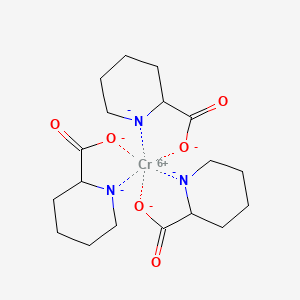
![2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid](/img/structure/B12363426.png)

